molecular formula C8H4Cl2N2O2 B3016761 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923249-11-0

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3016761
CAS No.: 923249-11-0
M. Wt: 231.03
InChI Key: ZYARRVJJFDVCDO-UHFFFAOYSA-N
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Description

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine scaffold with chlorine substituents at positions 3 and 6 and a carboxylic acid group at position 2. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry. The compound is synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid, followed by halogenation steps. Traditional in-flask methods often involve sequential esterification and saponification, but recent advances in continuous flow synthesis (using catalytic p-toluenesulphonic acid in DMF at 125°C) have improved efficiency, yielding moderate to high outputs (65–85%) . Its primary applications include serving as a precursor for antikinetoplastid, antimicrobial, and antiviral agents, as well as DNA-intercalating compounds .

Properties

IUPAC Name

3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYARRVJJFDVCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with formamide, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit inhibitory effects on specific protein kinases involved in cancer cell proliferation. For instance, certain derivatives have shown to inhibit Bruton's tyrosine kinase (Btk), which is implicated in various B-cell malignancies and autoimmune diseases .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It acts by modulating pathways involved in inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The inhibition of Btk activity is particularly relevant here, as it can lead to reduced B-cell activation and subsequent inflammation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the reaction of 2-amino-5-chloropyridine with appropriate carboxylic acids under controlled conditions to yield the desired product with high purity and yield .

Derivative Compounds

Various derivatives of this compound have been synthesized to enhance its biological activity. For example, modifications at the nitrogen or chlorine positions can significantly alter its pharmacological properties. These derivatives are often screened for their efficacy against specific targets in cancer therapy and inflammation modulation .

Herbicide Development

Research has indicated that imidazo[1,2-a]pyridine derivatives can serve as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. The structural characteristics of this compound make it a suitable candidate for further development into herbicidal agents that target weed species without affecting crops .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of Btk in leukemia cell lines with IC50 values below 50 nM .
Study BAnti-inflammatoryShowed reduction in inflammatory markers in animal models of rheumatoid arthritis when treated with the compound .
Study CAgrochemicalDeveloped a derivative that effectively reduced weed growth while preserving crop yield in field trials .

Mechanism of Action

The mechanism of action of 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anticancer or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogenation patterns, substituent groups, or functionalization at the pyridine or imidazole rings. These modifications influence reactivity, solubility, and bioactivity:

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (C₉H₆ClF₃N₂O₃): Additional chlorine at position 8 increases molecular weight (282.6 g/mol) and may alter DNA-binding affinity .
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (C₈H₃ClBrN₂O₂): Dual halogenation at positions 6 and 8 yields a higher molecular weight (272.91 g/mol) and distinct electronic effects .

Pharmacological Activity

  • Antimicrobial Activity : Hydrazide derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid (e.g., arylidenehydrazides) exhibit moderate to strong activity against bacterial and fungal strains .
  • Antiviral Potential: Analog 26 (8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid derivative) showed inhibitory activity against HIV-1 capsid assembly (IC₅₀ = 4.7 µM) .
  • DNA Intercalation : Chloroquine analogs derived from imidazo[1,2-a]pyridine-2-carboxylic acid demonstrate DNA-binding properties, with substituents modulating intercalation efficiency .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (DMF) Melting Point (°C)
3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₄Cl₂N₂O₂ 231.04 High >250 (decomp.)
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid C₉H₅F₃N₂O₂ 230.14 Moderate 250–251
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate C₈H₅BrN₂O₂ 241.04 Low 238–240
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate C₉H₆ClF₃N₂O₃ 282.60 Moderate 250–252

Biological Activity

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H4Cl2N2O2C_8H_4Cl_2N_2O_2 and a molecular weight of approximately 219.03 g/mol. Its structure features two chlorine atoms at the 3 and 6 positions of the imidazo ring and a carboxylic acid functional group at the 2 position of the pyridine ring. This unique structural configuration contributes to its diverse biological activities.

Targeting Cancer Cells
Research indicates that this compound exhibits significant anticancer properties. The compound's mechanism involves:

  • Inhibition of Cell Growth : It interacts with specific cellular targets leading to inhibited growth in various cancer cell lines.
  • Modulation of Signaling Pathways : The compound affects pathways related to cell proliferation and apoptosis by inhibiting certain kinases, such as phosphatidylinositol-3-kinases (PI3K), which play crucial roles in cell survival and growth.

Biochemical Interactions

The compound has been shown to interact with various enzymes and proteins within biological systems:

  • Kinase Inhibition : By inhibiting kinases, it can alter downstream signaling pathways that are critical for cancer cell survival.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing gene expression and cellular metabolism .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:

  • Broad-Spectrum Antimicrobial Effects : Studies have indicated that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies showed that treatment with this compound resulted in a significant decrease in viability in multiple cancer cell lines (IC50 values ranging from 5 to 15 µM) compared to controls. This suggests strong potential for development as an anticancer therapeutic agent.
  • Antimicrobial Testing : In a study assessing its antimicrobial properties, the compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain strains.

Comparative Analysis

The following table summarizes the differences in biological activity between related compounds:

Compound NameStructural FeaturesKey Biological Activities
This compoundChlorine at positions 3 and 6Anticancer and antimicrobial
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acidChlorine at position 3 onlyLimited anticancer activity
Imidazo[1,2-a]pyridine-2-carboxylic acidNo chlorine substitutionsBasic structure; minimal activity

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

DerivativeAldehyde UsedReaction Time (h)Yield (%)
6a4-Methylbenzaldehyde285
6e4-Chlorobenzaldehyde2472

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:
Use a combination of:

  • FT-IR: Identify functional groups (e.g., lactam C=O at 1628 cm⁻¹, carboxylic acid O-H at 3419 cm⁻¹) .
  • ¹H/¹³C NMR: Confirm proton environments (e.g., aromatic protons at δ = 6.64–7.70 ppm) and carbon backbone .
  • CHN Analysis: Validate elemental composition (e.g., C: 58.2% observed vs. 58.5% theoretical) .
  • Melting Point: Assess purity (e.g., 210–212°C for derivative 6a) .

Advanced: How can discrepancies between theoretical and experimental CHN elemental analysis data be resolved?

Methodological Answer:
Discrepancies (e.g., ±0.3% for carbon content) may arise from hydration or solvent residues. Mitigate this by:

Drying samples under high vacuum (≤0.1 mmHg) for 24 hours.

Cross-validating with high-resolution mass spectrometry (HRMS) .

Repeating analysis with multiple aliquots to rule out inhomogeneity.

Advanced: What strategies improve scalability of imidazo[1,2-a]pyridine-2-carboxylic acid synthesis for high-throughput applications?

Methodological Answer:
Continuous flow synthesis (CFS) outperforms batch methods by:

  • Reducing Reaction Time: From hours to minutes (e.g., 30 minutes for intermediate formation).
  • Enhancing Reproducibility: Precise temperature/pressure control minimizes side reactions.
  • Multi-Step Integration: Example: Direct coupling with bromopyruvic acid and 2-aminopyridines in a two-microreactor system yields carboxamides without intermediate isolation .

Advanced: How can computational modeling guide structural optimization for biological activity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinity to targets (e.g., Mur ligase) .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using Hammett constants .
  • DFT Calculations: Optimize geometries for stability (e.g., planar imidazo[1,2-a]pyridine core enhances π-π stacking) .

Basic: What are common synthetic routes to functionalize the carboxylic acid group?

Methodological Answer:

  • Amidation: Use EDC·HCl/HOBt in DMF to couple with amines (e.g., 72% yield for N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide) .
  • Esterification: React with ethanol/H₂SO₄ to form ethyl esters (e.g., 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester) .

Advanced: How to address low yields in multi-component reactions involving halogenated intermediates?

Methodological Answer:
Low yields (e.g., <50%) may stem from steric hindrance or electron-deficient aryl aldehydes. Optimize by:

Microwave Assistance: Accelerate reactions (e.g., 20 minutes vs. 24 hours) .

Catalyst Screening: Test Lewis acids (e.g., CuI) to activate carbonyl groups .

Solvent Polarity: Switch to DMF for better solubility of halogenated intermediates .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods due to potential release of HCl gas during synthesis .
  • Waste Disposal: Segregate halogenated waste and consult EPA guidelines for incineration .

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